(-)-Myrtenal

Description

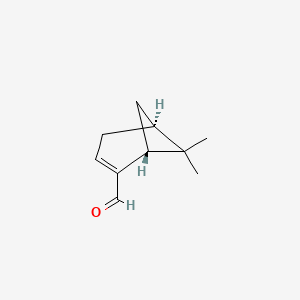

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMUZKLFIEVAO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-94-3, 18486-69-6 | |

| Record name | Myrtenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenal, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pin-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENAL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTENAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic (-)-Myrtenal: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

(-)-Myrtenal, a bicyclic monoterpenoid aldehyde, is a molecule of significant interest in the scientific community due to its diverse biological activities, including potential antineoplastic and neuroprotective properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data on its occurrence and outlining the primary methods for its isolation and purification.

Natural Abundance of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its concentration can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized. The primary sources identified for notable concentrations of myrtenal (B1677600) are species within the Myrtaceae and Apiaceae families, particularly Myrtus communis (Common Myrtle) and Cuminum cyminum (Cumin).

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the reported concentrations of myrtenal in the essential oils of key plant sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Myrtenal Content in the Essential Oil of Myrtus communis

| Plant Part | Geographical Origin | Myrtenal Percentage (%) in Essential Oil | Reference |

| Leaves | Jericho, Palestine | 12.46 | [2] |

| Leaves | Jenin, Palestine | 6.78 | [2] |

| Leaves | Not Specified | 0.1 | [3] |

Table 2: Myrtenal Content in the Essential Oil of Cuminum cyminum

| Plant Part | Variety/Origin | Myrtenal Percentage (%) in Essential Oil | Reference |

| Seeds | Isfahan, Iran | 28 - 43.5 | [4] |

| Seeds | Western India | Not explicitly quantified, but present | [5][6] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources primarily involves the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

Essential Oil Extraction

The most prevalent methods for extracting essential oils rich in monoterpenoids like this compound are hydrodistillation and steam distillation.

1. Steam Distillation: This technique involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.

Experimental Protocol: Optimized Steam Distillation of Myrtus communis Leaves [7][8]

-

Plant Material: Air-dried leaves of Myrtus communis.

-

Apparatus: Industrial-scale steam distillation unit.

-

Procedure:

-

The boiler of the distillation unit is filled to 100% capacity with the plant material, with a particle size of 20 mm.[7][8]

-

Steam is introduced into the boiler.

-

The distillation process is carried out for a duration of 75 minutes.[7][8]

-

The steam and volatilized essential oil are passed through a condenser to be cooled and liquefied.

-

The collected distillate, consisting of essential oil and water, is separated using a Florentine flask or a separatory funnel.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

2. Hydrodistillation: In this method, the plant material is submerged in water and boiled. The steam produced carries the volatile essential oils, which are then condensed and separated.

Experimental Protocol: Hydrodistillation of Cuminum cyminum Seeds [9]

-

Plant Material: Freshly ground seeds of Cuminum cyminum.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Place the freshly ground cumin seeds into a round-bottom flask.

-

Add sterilized distilled water to the flask, ensuring the plant material is fully submerged.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue the distillation for 3 hours.[9]

-

The essential oil is collected in the calibrated tube of the Clevenger apparatus.

-

After collection, the oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at 4°C.

-

Purification of this compound

Following the initial extraction of the essential oil, further purification is often necessary to isolate this compound from other components.

1. Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for separating components of essential oils with close boiling points. The process involves heating the essential oil mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components.[1][10][11][12]

2. Column Chromatography: For higher purity, column chromatography is employed. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

Experimental Protocol: General Column Chromatography for Monoterpenoid Purification [13]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial non-polar solvent.

-

The essential oil sample is loaded onto the top of the silica gel bed.

-

The mobile phase is allowed to flow through the column, and fractions are collected at the outlet.

-

The composition of each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing the purified this compound.

-

Fractions containing the pure compound are combined, and the solvent is evaporated to yield the isolated this compound.

-

Biosynthesis of this compound

In plants, this compound is biosynthetically derived from the monoterpene (-)-α-pinene. The pathway involves the allylic oxidation of (-)-α-pinene to form (-)-myrtenol, which is subsequently oxidized to yield this compound.[14][15]

Experimental and Logical Workflows

The overall process for obtaining purified this compound from a natural source can be visualized as a multi-step workflow.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Further research into specific enzymatic processes and optimization of purification protocols will be crucial for advancing its potential applications in drug development and other scientific fields.

References

- 1. youtube.com [youtube.com]

- 2. VARIATION IN THE CHEMICAL COMPOSITION AND BIOACTIVE COMPONENTS OF MYRTUS COMMUNIS ESSENTIAL OILS FROM TWO PALESTINIAN REGIONS [repository.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. innspub.net [innspub.net]

- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 6. Chemical Composition of the Essential Oil of Cuminum cyminum L. Seeds from Western India | Semantic Scholar [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. chembam.com [chembam.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Myrtenal and Its Derivatives | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Chemical Properties and Spectral Data of (-)-Myrtenal

This technical guide provides a comprehensive overview of the core chemical properties and spectral data of (-)-Myrtenal, a bicyclic monoterpenoid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document is intended for a scientific audience and presents data in a structured format to facilitate research and development activities.

Chemical Properties

This compound, a naturally occurring aldehyde, is found in the essential oils of various plants, including pine and myrtle.[1] Its distinct aroma makes it a valuable compound in the fragrance and flavor industries.[1] The key chemical and physical properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | [2][3] |

| Synonyms | (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, l-Myrtenal | [2][4] |

| CAS Number | 18486-69-6 | [2][4][5] |

| Molecular Formula | C₁₀H₁₄O | [2][4][5] |

| Molecular Weight | 150.22 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][4][6] |

| Boiling Point | 220-221 °C | [2][4][7] |

| Density | 0.988 g/mL at 20 °C | [4][8] |

| Refractive Index | n20/D 1.503 - 1.504 | [4][9] |

| Optical Rotation | [α]22/D -15°, neat | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][4] |

| Flash Point | 78 °C (172.4 °F) | [2][6] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available spectral data is presented below.

Table 2: Summary of Spectral Data for this compound

| Spectroscopic Technique | Key Features and Observations | References |

| ¹H NMR | Spectra available, typically run in CDCl₃ at 298K. | [3][10][11] |

| ¹³C NMR | Spectra available, typically run in CDCl₃ at 298K. | [3][11] |

| Infrared (IR) Spectroscopy | Authentic infrared spectrum available. | [2] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available. | [12][13][14] |

Detailed experimental protocols for the acquisition of the cited spectral data are not consistently available in the public domain. However, standard methodologies for these techniques are typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[11] The sample is typically prepared as a dilute solution and analyzed at room temperature (approximately 298K).[11]

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS), where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[13][14]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][15] Of particular note is its potential role in metabolic regulation. Studies have shown that this compound can ameliorate hyperglycemia in diabetic rat models by modulating the Akt signaling pathway, which in turn enhances glucose transporter (GLUT2 and GLUT4) expression in the liver and skeletal muscle.[16]

Experimental and Analytical Workflow

The characterization of a chemical compound like this compound follows a logical and systematic workflow. This process ensures the accurate determination of its identity, purity, and properties.

References

- 1. CAS 18486-69-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Myrtenal, (A+-)- | C10H14O | CID 1201529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18486-69-6 [chemicalbook.com]

- 5. (1R)-(-)-Myrtenal [webbook.nist.gov]

- 6. (1R)-(-)-myrtenal, 18486-69-6 [thegoodscentscompany.com]

- 7. Myrtenal - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 564-94-3 [m.chemicalbook.com]

- 9. (1R)-(-)-Myrtenal = 97 18486-69-6 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]

- 12. (-)-Myrtenol [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl- [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

(-)-Myrtenal: A Technical Guide for Researchers

CAS Number: 18486-69-6

Molecular Formula: C₁₀H₁₄O

Molecular Weight: 150.22 g/mol

Synonyms: (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde

Molecular Structure

(-)-Myrtenal is a bicyclic monoterpenoid aldehyde. The structure consists of a bicyclo[3.1.1]heptane core with a double bond in the ring, a gem-dimethyl group, and an aldehyde functional group attached to the double bond.

SMILES: C[C@]1(C)[C@H]2CC=C(C=O)[C@H]1C2

InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 220-221 °C | [1] |

| Density | 0.988 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.504 | [1] |

| Optical Activity ([α]²²/D) | -15° (neat) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| Flash Point | 78.9 °C | [3] |

Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.443 (s, 1H, CHO), 6.716 (m, 1H, C=CH), 2.869 (m, 1H), 2.554 (m, 2H), 2.493 (m, 2H), 2.193 (m, 1H), 1.344 (s, 3H, CH₃), 0.747 (s, 3H, CH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 193.995 (C=O), 154.194, 150.540, 69.683, 43.319, 40.739, 35.682, 33.754, 28.317, 23.568 | [4] |

| Infrared (IR) | Characteristic bands at 1670 cm⁻¹ (C=O conjugated), 1615 cm⁻¹ (C=C conjugated) | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 150.1045 | [3] |

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including antidiabetic, anticancer, and neuroprotective effects.

Antidiabetic Activity

This compound has been demonstrated to ameliorate hyperglycemia.[6] The proposed mechanism involves the upregulation of the insulin (B600854) receptor substrate 2 (IRS2)-Akt signaling pathway.[6] This leads to an enhanced translocation of glucose transporters GLUT2 in the liver and GLUT4 in skeletal muscle, ultimately increasing glucose uptake.[6][7]

Caption: Proposed antidiabetic signaling pathway of this compound.

Anticancer Activity

The antitumor potential of this compound has been investigated in various cancer models. The proposed mechanisms include the modulation of mitochondrial enzyme activity and membrane stability, as well as influencing apoptotic and pro-apoptotic signaling pathways.[8] Its anticancer efficacy is also attributed to its antioxidant properties and its ability to regulate detoxification pathways.[9]

Caption: Proposed anticancer mechanisms of this compound.

Experimental Protocols

Synthesis of this compound from α-Pinene

A common method for the synthesis of this compound is the allylic oxidation of α-pinene.

Method 1: Oxidation with Selenium Dioxide under Reflux

-

A mixture of 1 equivalent of α-pinene and 2.5 equivalents of selenium dioxide (SeO₂) in absolute ethanol (B145695) is prepared.[10]

-

The reaction mixture is heated under reflux.[10]

-

The reaction progress is monitored until the starting material is consumed.[10]

Method 2: Oxidation with Selenium Dioxide under Oxygen Pressure

-

The allylic oxidation is conducted in a high-pressure reactor (e.g., Parr Instrument).[10]

-

The reaction is carried out at 134 °C under 6 atmospheres of oxygen.[10] This method has been reported to yield higher selectivity for myrtenal compared to the reflux method.[10]

Purification: The resulting carbonyl compounds, including myrtenal, can be separated from the reaction mixture by forming a bisulfite complex, followed by vacuum fractional distillation to obtain highly pure myrtenal.[5]

In Vivo Study: Antitumor Activity in a DMBA-Induced Mammary Cancer Model

The following protocol outlines an experimental workflow to evaluate the chemopreventive effects of this compound.

Caption: Experimental workflow for in vivo antitumor study.

In Vitro Study: Cytotoxicity Assay

The cytotoxic effects of this compound can be assessed using the MTT assay.

-

Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0.1-5 mM) for a specified duration (e.g., 24 hours).[11]

-

MTT Assay:

-

After treatment, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

References

- 1. This compound | 18486-69-6 [chemicalbook.com]

- 2. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myrtenal | C10H14O | CID 61130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]

- 5. US4190675A - Method for the preparation of verbenone, myrtenal and pinocarveol and their therapeutical use - Google Patents [patents.google.com]

- 6. Myrtenal ameliorates hyperglycemia by enhancing GLUT2 through Akt in the skeletal muscle and liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

In Vitro Biological Activity of (-)-Myrtenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenal, a monoterpenoid found in the essential oils of various plants, has garnered significant interest in the scientific community for its diverse pharmacological properties. In vitro studies have revealed a spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support further research and drug development endeavors.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data from various in vitro studies on the biological activity of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Caco-2 | Colon Adenocarcinoma | MTT | 38.33 | [1] |

| A2780 | Ovarian Cancer | MTT | 48.18 | [1] |

| MCF-7 | Breast Adenocarcinoma | MTT | 60.21 | [1] |

| LNCaP | Prostate Carcinoma | MTT | 77.12 | [1] |

Table 2: Antimicrobial Activity of Myrtenol (B1201748)*

| Microorganism | Type | Assay | MIC (µg/mL) | Reference |

| Candida albicans | Fungus | Broth Microdilution | 256 - 512 | [1][2] |

| Candida parapsilosis | Fungus | Broth Microdilution | 256 - 512 | [1][2] |

| Candida auris | Fungus | Broth Microdilution | 50 | [3] |

| Klebsiella pneumoniae | Bacterium | Broth Microdilution | 200 | [3] |

*Data presented is for the closely related compound, myrtenol.

Key In Vitro Biological Activities and Mechanisms

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death. This is supported by evidence of increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, studies on the related compound myrtenol suggest a potential role in modulating the Bax/Bcl-2 ratio, further promoting apoptosis.

Another proposed mechanism for the anticancer activity of this compound is the inhibition of vacuolar-type H+-ATPase (V-ATPase).[4] V-ATPases are proton pumps that play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor progression, invasion, and metastasis. By inhibiting V-ATPase, this compound may disrupt this acidic environment, leading to cancer cell death.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses strong antioxidant properties. It acts as a free radical scavenger, effectively neutralizing harmful reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−).[2] This activity is crucial in protecting cells from oxidative stress, a key contributor to various chronic diseases. The antioxidant capacity of this compound has been quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, have indicated that this compound can inhibit the production of nitric oxide (NO).[5][6] NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory conditions. The ability of this compound to suppress NO production suggests its potential in modulating inflammatory responses.

Antimicrobial Activity

Studies on myrtenol, a closely related monoterpenoid, have demonstrated its efficacy against a range of microorganisms, including pathogenic fungi and bacteria.[2][3] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for myrtenol against various strains. This suggests that this compound may also possess valuable antimicrobial properties that warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure: [1]

-

Cell Seeding: Seed cancer cells (e.g., Caco-2, A2780, MCF-7, LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 to 100 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, typically DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value can be determined from a plot of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising natural compound with a multifaceted biological profile. Its demonstrated anticancer, antioxidant, anti-inflammatory, and potential antimicrobial activities provide a solid foundation for further preclinical and clinical investigations. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate these future studies, ultimately aiming to unlock the full therapeutic potential of this compound for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of (-)-Myrtenal from alpha-Pinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantioselective synthesis of (-)-Myrtenal, a valuable chiral building block in the pharmaceutical and fragrance industries. The primary route to this compound is through the allylic oxidation of the readily available natural product, (-)-α-pinene. This document details the key experimental protocols, presents comparative quantitative data, and illustrates the reaction workflows.

The enantioselectivity of this synthesis is predominantly substrate-controlled. This means the chirality of the starting material, α-pinene, directly dictates the chirality of the resulting myrtenal (B1677600). To obtain this compound, it is essential to start with (-)-α-pinene. The methods described herein focus on achieving high yields and selectivities for the allylic oxidation product, myrtenal, over other potential oxidation products like myrtenol, verbenone, and verbenol.

Overview of Synthetic Strategies

The most common and effective method for the synthesis of myrtenal from α-pinene is the allylic oxidation using selenium dioxide (SeO₂). This reagent has shown good regioselectivity for the oxidation of the allylic methyl group of α-pinene. Other methods involving different catalysts have been explored, but SeO₂ remains a reliable choice for this transformation. This guide will focus on two detailed protocols using selenium dioxide under different reaction conditions: under reflux and under oxygen pressure.

Data Presentation: Comparison of Oxidation Methodologies

The following tables summarize the quantitative data from the allylic oxidation of α-pinene with selenium dioxide under two different experimental conditions. These results highlight the impact of reaction parameters on conversion, selectivity, and yield.

Table 1: Allylic Oxidation of α-Pinene with SeO₂ under Reflux [1][2]

| Reaction Time (hours) | α-Pinene Conversion (%) | Selectivity to Myrtenol (%) | Selectivity to Myrtenal (%) | Yield of Myrtenal (%) |

| 1 | 10 | 70 | 30 | 3 |

| 3 | 20 | 65 | 35 | 7 |

| 5 | 30 | 60 | 40 | 12 |

| 8 | 38 | 55 | 45 | 17.1 |

| 11 | 40 | 50 | 50 | 20 |

| 13 | 50 | 44 | 56 | 28 |

Reaction Conditions: 1 equivalent of α-pinene, 2.5 equivalents of SeO₂, in 35 mL of ethanol (B145695) (0.02 M), at 78 °C (reflux).[1]

Table 2: Allylic Oxidation of α-Pinene with SeO₂ under Oxygen Pressure [1][3]

| Reaction Time (hours) | α-Pinene Conversion (%) | Selectivity to Myrtenol (%) | Selectivity to Myrtenal (%) | Yield of Myrtenal (%) |

| 1 | 25 | 20 | 80 | 20 |

| 2 | 35 | 18 | 82 | 28.7 |

| 3 | 38 | 17 | 83 | 31.5 |

| 5 | 41 | 16 | 84 | 34.4 |

Reaction Conditions: 1 equivalent of α-pinene, 2.5 equivalents of SeO₂, in 35 mL of ethanol (0.02 M), at 134 °C, under 6 atm of O₂.[1][3]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of myrtenal from α-pinene using selenium dioxide. To ensure the synthesis of this compound, (-)-α-pinene should be used as the starting material.

Protocol 1: Allylic Oxidation under Reflux [1]

-

Materials and Setup:

-

(-)-α-Pinene (1 equivalent)

-

Selenium dioxide (SeO₂, 2.5 equivalents)

-

Absolute ethanol (to make a 0.02 M solution of α-pinene)

-

A round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

To the round-bottomed flask, add (-)-α-pinene and absolute ethanol.

-

Add selenium dioxide to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

-

Continue the reaction until the desired conversion of α-pinene is achieved (e.g., 13 hours for approximately 50% conversion).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid residues.

-

Remove the ethanol under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

-

Protocol 2: Allylic Oxidation under Oxygen Pressure [1][3]

-

Materials and Setup:

-

(-)-α-Pinene (1 equivalent)

-

Selenium dioxide (SeO₂, 2.5 equivalents)

-

Absolute ethanol (to make a 0.02 M solution of α-pinene)

-

A high-pressure batch reactor (e.g., a Parr Instrument) equipped with a stirrer and a heating system.

-

Oxygen gas supply.

-

-

Procedure:

-

Place (-)-α-pinene, selenium dioxide, and absolute ethanol into the batch reactor.

-

Seal the reactor and pressurize it with oxygen to 6 atmospheres.

-

Heat the reactor to 134 °C while stirring the reaction mixture.

-

Maintain the temperature and pressure for the desired reaction time (e.g., 5 hours for approximately 41% conversion).

-

After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the oxygen pressure.

-

Open the reactor and transfer the reaction mixture.

-

Filter the mixture to remove any solids.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography to obtain this compound.

-

Mandatory Visualizations

Diagram 1: General Reaction Scheme for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound from (-)-α-pinene.

Diagram 2: Experimental Workflow for Protocol 1 (Reflux)

Caption: Step-by-step workflow for the reflux-based synthesis of this compound.

Diagram 3: Experimental Workflow for Protocol 2 (Oxygen Pressure)

Caption: Step-by-step workflow for the pressure-based synthesis of this compound.

References

(-)-Myrtenal: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of (-)-Myrtenal. The information is compiled from preclinical in vivo and in vitro studies, with a focus on its antioxidant, neuromodulatory, and anti-inflammatory properties. This document also explores the putative signaling pathways involved in its mode of action, presenting both established and hypothesized molecular interactions.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting oxidative stress, cholinergic system dysfunction, and neuroinflammation.

Antioxidant Properties

This compound has been shown to effectively mitigate oxidative stress in various models of neurodegeneration. Its antioxidant action involves the reduction of lipid peroxidation and the restoration of endogenous antioxidant defenses.

Table 1: Quantitative Data on the Antioxidant Effects of this compound

| Parameter | Model | Treatment | Effect | Reference |

| Lipid Peroxidation (LPO) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | ↓ 19% | [1] |

| Total Glutathione (B108866) (tGSH) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | ↑ 14.8% | [1] |

| Superoxide Dismutase (SOD) Activity | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | Restored to control levels | [1] |

| Nitric Oxide (NO) | RF-EMR-exposed mice | 200 mg/kg oral this compound | Significantly ↓ | [2] |

| Malondialdehyde (MDA) | STZ-induced dementia in mice | 100 & 200 mg/kg oral this compound | Significantly ↓ | [3] |

| Superoxide Dismutase (SOD) Activity | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | ↑ activity | [2] |

| Glutathione Peroxidase (GPx) Activity | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | ↑ activity | [2] |

| Catalase (CAT) Activity | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | ↑ activity | [2] |

Note: i.p. - intraperitoneal; RF-EMR - Radiofrequency electromagnetic radiation; STZ - Streptozotocin (B1681764).

Neuromodulatory Effects

A key aspect of this compound's neuroprotective profile is its ability to modulate cholinergic neurotransmission, which is crucial for cognitive function. This is primarily achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).

Table 2: Quantitative Data on the Neuromodulatory Effects of this compound

| Parameter | Model | Treatment | Effect | Reference |

| Acetylcholinesterase (AChE) Activity (Cortex) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | ↓ 19.4% (not significant) | [1] |

| Acetylcholinesterase (AChE) Activity (Hippocampus) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | ↓ 22% (not significant) | [1] |

| Acetylcholine (ACh) Levels (Brain) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | >50-fold ↑ vs. Scopolamine (B1681570) group | [1] |

| Cholinergic Index (ACh/AChE Ratio) (Cortex) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | 23-fold ↑ vs. Scopolamine group | [1] |

| Cholinergic Index (ACh/AChE Ratio) (Hippocampus) | Scopolamine-induced dementia in rats | 40 mg/kg i.p. This compound | 4-fold ↑ vs. Scopolamine group | [1] |

| Dopamine Levels | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | Restored homeostasis | [4][5] |

| Serotonin Levels | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | Restored homeostasis | [4][5] |

| Noradrenaline Levels | RF-EMR-exposed mice | 100 & 200 mg/kg oral this compound | Restored homeostasis | [4][5] |

Anti-inflammatory and Anti-apoptotic Effects

This compound also demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory mediators. While direct evidence for its anti-apoptotic effects is limited, studies on the closely related monoterpenoid, myrtenol (B1201748), suggest a potential role in regulating apoptosis-related proteins.

Table 3: Quantitative Data on the Anti-inflammatory and Anti-apoptotic Effects of this compound and Myrtenol

| Parameter | Compound | Model | Treatment | Effect | Reference |

| TNF-α Levels | This compound | RF-EMR-exposed mice | 100 & 200 mg/kg oral | Significantly ↓ | [2] |

| Nitric Oxide (NO) | This compound | STZ-induced dementia in mice | 200 mg/kg oral | Significantly ↓ | [3] |

| Bcl-2 Expression | Myrtenol | MCAO rats | 50 mg/kg i.p. | 0.48-fold ↑ | [6][7] |

| Bax Expression | Myrtenol | MCAO rats | 50 mg/kg i.p. | 2.02-fold ↓ | [6][7] |

| Caspase-3 Activity | Myrtenol | MCAO rats | 50 mg/kg i.p. | 1.36-fold ↓ | [6][7] |

Note: MCAO - Middle cerebral artery occlusion.

Signaling Pathways in this compound-Mediated Neuroprotection

The diverse neuroprotective effects of this compound are likely mediated by its interaction with key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds and the nature of its biological activities allow for the formulation of strong hypotheses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Evidence from studies on myrtenol suggests that the MAPK pathway is a target for this class of monoterpenoids. The ERK1/2 signaling cascade, a component of the MAPK pathway, is known to be involved in cell survival and differentiation.[8] Conversely, the p38-MAPK pathway is often associated with inflammatory responses.[9]

Hypothesized Nrf2/ARE Pathway Involvement

The potent antioxidant effects of this compound strongly suggest the involvement of the Keap1-Nrf2/ARE pathway, a master regulator of the cellular antioxidant response.[10][11] It is hypothesized that this compound may disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes.

Hypothesized PI3K/Akt Pathway Involvement

The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[12][13] Terpenoids are known to exert neuroprotective effects through this pathway.[12] It is plausible that this compound activates the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the neuroprotective effects of this compound.

Animal Models and Drug Administration

-

Scopolamine-Induced Dementia Model: Male Wistar rats were administered scopolamine (0.1 mg/kg for 8 days and 20.0 mg/kg on day 9) to induce cognitive impairment. This compound (40 mg/kg) was administered intraperitoneally for 9 consecutive days.[1][14]

-

Streptozotocin-Induced Dementia Model: Male mice received intracerebroventricular injections of streptozotocin to model Alzheimer's-like pathology. This compound (100 and 200 mg/kg) was administered orally.[3]

-

Radiofrequency Electromagnetic Radiation (RF-EMR) Exposure Model: Male mice were exposed to 900 MHz RF-EMR during gestational and neonatal periods. This compound (100 and 200 mg/kg) was administered orally for 28 days.[2][4][5]

Behavioral Assays

-

Novel Object Recognition (NOR) Test: Used to assess recognition memory in rats and mice.[1][2]

-

Open Field Test: Employed to evaluate locomotor activity and habituation.[1][2]

Biochemical Assays

-

Acetylcholinesterase (AChE) Activity: Measured in brain homogenates (cortex and hippocampus) using Ellman's method.[1][3]

-

Oxidative Stress Markers:

-

Neurotransmitter Levels: Dopamine, serotonin, and noradrenaline levels were quantified using appropriate analytical methods.[4][5]

-

TNF-α Levels: Measured in brain tissue homogenates using ELISA kits.[2]

Histopathological Analysis

-

Brain sections (cortex and hippocampus) were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal damage, gliosis, and other morphological changes.[1]

Summary and Future Directions

This compound is a promising natural compound with significant neuroprotective potential, demonstrated through its robust antioxidant, neuromodulatory, and anti-inflammatory activities in preclinical models. While its effects on the MAPK pathway are supported by evidence from the related compound myrtenol, its roles in the Nrf2 and PI3K/Akt signaling pathways are currently hypothesized based on its observed downstream effects and the known activities of terpenoids.

Future research should focus on:

-

In vitro studies: Utilizing neuronal cell cultures to directly investigate the effects of this compound on the Nrf2 and PI3K/Akt signaling pathways, including protein phosphorylation and gene expression analysis.

-

Direct Target Identification: Employing techniques such as molecular docking and surface plasmon resonance to identify the direct molecular targets of this compound within these signaling cascades.

-

Chronic Disease Models: Evaluating the long-term efficacy of this compound in more chronic models of neurodegenerative diseases.

A deeper understanding of the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for neurodegenerative disorders.

References

- 1. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myrtenal improves memory deficits in mice exposed to radiofrequency-electromagnetic radiation during gestational and neonatal development via enhancing oxido-inflammatory, and neurotransmitter functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myrtenal mitigates streptozotocin-induced spatial memory deficit via improving oxido inflammatory, cholinergic and neurotransmitter functions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ris.cdu.edu.au [ris.cdu.edu.au]

- 6. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant and Anti-inflammatory Properties of (-)-Myrtenal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenal, a naturally occurring bicyclic monoterpenoid, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, drawing from available preclinical in vitro and in vivo studies. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, and outlines detailed experimental protocols relevant to its evaluation. The included signaling pathway and experimental workflow diagrams, rendered in DOT language, offer a visual representation of the complex biological processes involved. While direct quantitative data for this compound in several standard in vitro assays are not extensively reported in the public literature, this guide consolidates the existing evidence to support its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Inflammation is a closely linked biological response, often triggered by oxidative stress, that contributes to the progression of these conditions.[2] Natural products have long been a valuable source of new therapeutic agents, and monoterpenes, in particular, have demonstrated a wide range of biological activities.[3] this compound, a constituent of various essential oils, has emerged as a promising candidate for further investigation due to its reported antioxidant and anti-inflammatory effects.[2] This whitepaper aims to provide a comprehensive technical overview of the current state of research on this compound's therapeutic potential in these areas.

Antioxidant Properties of this compound

This compound exhibits its antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.

In Vitro Antioxidant Activity

While specific IC50 values for this compound in common in vitro antioxidant assays such as DPPH, ABTS, FRAP, and ORAC are not widely available in the reviewed literature, its capacity to neutralize free radicals has been suggested.[1] The antioxidant activity of monoterpenes is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to stabilize free radicals.

Table 1: Summary of In Vitro Antioxidant Activity Data for this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | Data not available in reviewed literature | |

| ABTS Radical Scavenging | Data not available in reviewed literature | |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available in reviewed literature |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available in reviewed literature | |

In Vivo and Cellular Antioxidant Activity

In vivo studies provide more substantial evidence for the antioxidant effects of this compound. Administration of this compound has been shown to bolster the endogenous antioxidant enzyme machinery, thereby protecting against oxidative damage.

A study in mice exposed to radiofrequency-electromagnetic radiation demonstrated that treatment with this compound significantly improved the activities of key antioxidant enzymes in cortical tissues.[4] Specifically, this compound was shown to increase the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[4] Furthermore, this compound treatment was found to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO) in the cortex.[4]

In an in vitro model of hydrogen peroxide-induced oxidative stress in H9c2 cardiomyocytes, pre-treatment with Myrtenal (B1677600) inhibited the generation of reactive oxygen species (ROS) and significantly increased the synthesis of antioxidant enzymes.[5]

Table 2: In Vivo and Cellular Antioxidant Effects of this compound

| Model/Assay | Treatment Group | SOD Activity (UA/min/mg protein) | GPx Activity (UC/mg/protein) | CAT Activity (UB/min/mg protein) | TNF-α (pg/mg protein) | Reference |

|---|---|---|---|---|---|---|

| RF-EMR-exposed mice cortex | RF-EMR | 2.08 ± 0.43 | 14.01 ± 2.33 | 1.59 ± 0.40 | 68.6 ± 4.41 | [1][4] |

| RF-EMR + 100 mg/kg Myrtenal | 3.65 ± 0.29 | 19.98 ± 2.11 | 2.60 ± 0.32 | 52.04 ± 0.85 | [1][4] | |

| RF-EMR + 200 mg/kg Myrtenal | 3.87 ± 0.42 | 23.0 ± 0.41 | 3.34 ± 0.54 | 42.6 ± 4.01 | [1][4] |

| H2O2-induced H9c2 cells | H2O2 + Myrtenal | Increased antioxidant enzyme synthesis | - | - | Downregulated |[5] |

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of several key pro-inflammatory molecules. In a rat model of atherosclerosis, this compound was found to lower the expression of inflammatory cytokines such as interleukin-8 (IL-8) and interleukin-1β (IL-1β).[6] In a rat model of hepatocellular carcinoma, myrtenal was shown to down-regulate the expression of tumor necrosis factor-alpha (TNF-α).[7] Furthermore, in an in vitro model using H9c2 cells, Myrtenal downregulated the expression of TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[5]

Table 3: Anti-inflammatory Effects of this compound

| Model/Assay | Effect of this compound | Reference |

|---|---|---|

| Rat model of atherosclerosis | Decreased expression of IL-8 and IL-1β | [6] |

| Rat model of hepatocellular carcinoma | Down-regulated TNF-α expression | [7] |

| H2O2-induced H9c2 cells | Downregulated TNF-α, IL-6, and iNOS expression | [5] |

| RF-EMR-exposed mice cortex | Decreased TNF-α levels |[1][4] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through its interaction with critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In an inactivated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes.[10][11] A study on H9c2 cells showed that Myrtenal can downregulate the expression of NF-κB.[5] This suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response.[12][13] The activation of these kinases leads to the downstream activation of transcription factors that control the expression of inflammatory genes. While direct evidence for this compound's effect on this pathway is limited, studies on the related monoterpene, myrtenol (B1201748), have shown an inhibition of p38-MAPK phosphorylation.[14][15] This suggests a potential mechanism for this compound's anti-inflammatory action.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.[18][19] Given that this compound enhances the activity of endogenous antioxidant enzymes like SOD, GPx, and CAT, it is plausible that it may activate the Nrf2 pathway, although direct evidence is currently lacking in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the antioxidant and anti-inflammatory properties of this compound.

In Vitro Antioxidant Assays

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at ~517 nm.

-

Add the this compound solution to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at ~517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[20][21]

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at ~734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[21][22]

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.

-

Warm the FRAP reagent to 37°C.

-

Add the this compound solution to the FRAP reagent.

-

Measure the absorbance of the reaction mixture at ~593 nm after a specified incubation time (e.g., 4 minutes).

-

The results are typically expressed as ferrous iron (Fe2+) equivalents.[23][24]

-

This assay is typically performed in a 96-well black microplate.

-

Add fluorescein (the fluorescent probe) and the this compound solution to the wells.

-

Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

-

Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve, and the results are expressed as Trolox equivalents.

Cellular Anti-inflammatory Assays

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, larger plates for protein and RNA extraction).

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant after treatment.

-

Determine the concentration of nitrite (B80452), a stable metabolite of NO, using the Griess reagent system.

-

The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

-

Measure the absorbance at ~540 nm and quantify the nitrite concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Lyse the treated cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, JNK, ERK).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the protein bands to determine the effect of this compound on the phosphorylation status of these proteins.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its ability to enhance endogenous antioxidant defenses and suppress pro-inflammatory pathways and mediators in vivo and in cellular models highlights its therapeutic potential. However, to advance the development of this compound as a potential therapeutic agent, further research is warranted. Specifically, future studies should focus on:

-

Quantitative In Vitro Studies: Generating robust quantitative data, including IC50 values, for this compound in a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC).

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB, MAPK, and Nrf2 signaling pathways. This should include detailed investigations into its effects on protein phosphorylation, nuclear translocation of transcription factors, and target gene expression.

-

In Vivo Efficacy Studies: Conducting well-designed in vivo studies in various animal models of inflammatory diseases to establish the efficacy, optimal dosage, and safety profile of this compound.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and optimize its delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Myrtenal improves memory deficits in mice exposed to radiofrequency-electromagnetic radiation during gestational and neonatal development via enhancing oxido-inflammatory, and neurotransmitter functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myrtenal exhibits cardioprotective effects by attenuating the pathological progression associated with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myrtenal, a natural monoterpene, down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Acetylation-Deacetylation of the Transcription Factor Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) Regulates Its Transcriptional Activity and Nucleocytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antioxidant Activity of Selected Phenolic Acids-Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor Potential of (-)-Myrtenal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor potential of (-)-Myrtenal, a bicyclic monoterpene found in the essential oils of various plants. The document summarizes the current understanding of its cytotoxic and antiproliferative effects on various cancer cell lines, delves into its molecular mechanisms of action, and provides detailed experimental protocols for key assays used in its evaluation.

Executive Summary

This compound has emerged as a promising natural compound with demonstrated cytotoxic and antiproliferative properties against a range of human cancer cell lines, including colon, ovarian, prostate, breast, and gastric cancers.[1][2][3] Its antitumor activity is attributed to multiple mechanisms, including the induction of apoptosis, modulation of inflammatory signaling pathways, and effects on mitochondrial function.[4][5][6] This guide synthesizes the available quantitative data, outlines the experimental methodologies for assessing its efficacy, and visually represents the key signaling pathways involved in its mode of action.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Caco-2 | Colon Cancer | Not specified, but significant decrease in viability at 1-100 µM | 24 hours | [3] |

| A2780 | Ovarian Cancer | Not specified, but significant decrease in viability at 1-100 µM | 24 hours | [3] |

| MCF-7 | Breast Cancer | Not specified, but significant decrease in viability at 1-100 µM | 24 hours | [3] |

| LNCaP | Prostate Cancer | Not specified, but significant decrease in viability at 1-100 µM | 24 hours | [3] |

| Human Colon Carcinoma | Colon Cancer | 5.3 mM (5300 µM) | Not Specified | [5] |

Table 2: EC50 Values of this compound Derivatives in Human Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | EC50 (nM) | Reference |

| 3b (Myrtenyl-grafted pseudo-peptide) | AGS | Gastric Adenocarcinoma | 49 ± 8 | [2] |

| 3b (Myrtenyl-grafted pseudo-peptide) | MCF-7 | Breast Adenocarcinoma | 24 ± 7 | [2] |

| 3b (Myrtenyl-grafted pseudo-peptide) | HT-29 | Colon Adenocarcinoma | 21 ± 7 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor potential of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Caco-2, A2780, MCF-7, LNCaP) in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24-96 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µM) for a specified duration (e.g., 24 hours).[3]

-

MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[7]

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan (B1609692) crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Apoptosis Detection: Annexin (B1180172) V/Propidium (B1200493) Iodide Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat approximately 5 x 10^5 to 1 x 10^6 cells with this compound. Prepare a negative control with untreated cells.[9]

-

Cell Harvesting: Collect both adherent and suspension cells by centrifugation.[9]

-

Washing: Wash the cells once with cold 1X PBS buffer.[9]

-

Staining: Resuspend the cell pellet in 1X annexin-binding buffer. Add 5 µL of Alexa Fluor 488 annexin V and 1 µL of 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[10]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

-

Dilution: Add 400 µL of 1X annexin-binding buffer to each sample.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring fluorescence emission at appropriate wavelengths (e.g., 530 nm for FITC/Alexa Fluor 488 and >575 nm for PI).[10]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse this compound-treated and untreated cells in a suitable lysis buffer to extract total protein.

-